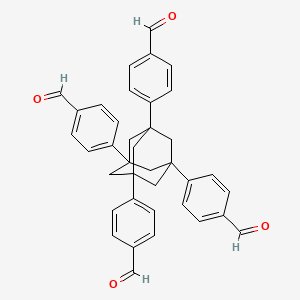

1,3,5,7-Tetrakis(4-formylphenyl)adamantane

説明

特性

IUPAC Name |

4-[3,5,7-tris(4-formylphenyl)-1-adamantyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32O4/c39-17-27-1-9-31(10-2-27)35-21-36(32-11-3-28(18-40)4-12-32)24-37(22-35,33-13-5-29(19-41)6-14-33)26-38(23-35,25-36)34-15-7-30(20-42)8-16-34/h1-20H,21-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZAZGHIMYCCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Protocol

The alcohol precursor is treated with 1,3,5,7-tetrakis[4-(diacetoxyiodo)phenyl]adamantane (1 ) in the presence of a nitroxyl radical catalyst (e.g., TEMPO or AZADO) in dichloromethane at room temperature. The hypervalent iodine reagent acts as an oxidizing agent, converting primary alcohols to aldehydes efficiently. Post-reaction, the spent iodine species (2 ) precipitates upon methanol addition and is recovered for reuse.

Key Data:

Advantages and Limitations

This method excels in sustainability due to reagent recyclability and mild conditions. However, the synthesis of the hypervalent iodine precursor (1 ) requires multiple steps, including bromination and iodination of the adamantane core.

Suzuki-Miyaura Cross-Coupling of Tetrabromoadamantane

The Suzuki-Miyaura coupling reaction provides a modular route to introduce formylphenyl groups onto the adamantane core. This method starts with 1,3,5,7-tetrabromoadamantane, which undergoes palladium-catalyzed coupling with 4-formylphenylboronic acid.

Synthetic Procedure

-

Substrate Preparation: 1,3,5,7-Tetrabromoadamantane is synthesized via radical bromination of adamantane using N-bromosuccinimide (NBS) under UV irradiation.

-

Coupling Reaction: The tetrabromide reacts with 4-formylphenylboronic acid in a mixture of THF and aqueous Na₂CO₃, catalyzed by Pd(PPh₃)₄ at 80°C.

Key Data:

Challenges

Steric hindrance from the adamantane core reduces coupling efficiency, necessitating excess boronic acid (2.5 equivalents per bromine). Purification via column chromatography is required to isolate the product from mono- or trisubstituted byproducts.

Direct Formylation via Duff Reaction

The Duff reaction offers a single-step formylation strategy for introducing aldehyde groups onto aromatic rings. Applied to 1,3,5,7-tetraphenyladamantane, this method utilizes hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) to install formyl groups at the para positions.

Reaction Mechanism

The adamantane-tetraphenyl derivative reacts with HMTA in TFA at 0°C, followed by hydrolysis to yield the aldehyde. The reaction proceeds via electrophilic aromatic substitution, directed by the adamantane’s electron-donating effects.

Key Data:

Limitations

Low regioselectivity and competing side reactions reduce practicality. Additionally, the precursor 1,3,5,7-tetraphenyladamantane is synthetically challenging to prepare.

Comparative Analysis of Synthesis Methods

Characterization and Purity Control

Post-synthesis, this compound is characterized using:

-

¹H/¹³C NMR: Distinct peaks for adamantane protons (δ 1.8–2.2 ppm) and formyl groups (δ 9.8–10.1 ppm).

-

HPLC: Purity >98% confirmed via reverse-phase chromatography.

Industrial-Scale Production Considerations

Commercial synthesis (e.g., Aladdin Scientific) employs the hypervalent iodine method due to its scalability and reagent recovery. Batch sizes up to 500 mg are feasible with a 4–8-week lead time, reflecting the complexity of precursor preparation .

化学反応の分析

Types of Reactions

1,3,5,7-Tetrakis(4-formylphenyl)adamantane undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, hydrazines

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Imines, hydrazones

科学的研究の応用

Materials Science

1,3,5,7-Tetrakis(4-formylphenyl)adamantane has been extensively utilized in the development of advanced materials due to its structural rigidity and functional groups:

- Microporous Organic Polymers : The compound has been employed to synthesize microporous organic polymers (MOPs) that exhibit high surface areas (up to 974 m²/g). These materials are useful for gas adsorption applications, including methane capture .

- Covalent Organic Frameworks : It serves as a building block for creating COFs with well-defined crystalline structures. These frameworks demonstrate significant surface areas (up to 1320 m²/g) and are effective for drug delivery systems, showing promise in enhancing therapeutic efficacy by facilitating sustained release of anticancer drugs like cytarabine and 5-fluorouracil .

Environmental Applications

The compound's porous nature allows it to be utilized in environmental applications:

- Gas Adsorption : Research indicates that materials derived from this compound can effectively adsorb gases such as carbon dioxide and iodine. These properties are essential for developing materials aimed at reducing greenhouse gas emissions or capturing hazardous substances .

Medicinal Chemistry

In medicinal chemistry, the compound's ability to form stable structures makes it an attractive candidate for drug delivery systems:

生物活性

1,3,5,7-Tetrakis(4-formylphenyl)adamantane (TFPA) is an organic compound characterized by its unique adamantane core and four para-formylphenyl substituents. Its molecular formula is , with a molecular weight of approximately 552.66 g/mol. This structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Anticancer Properties

Recent studies have highlighted the anticancer potential of TFPA through its incorporation into nanoporous covalent organic frameworks (COFs). These frameworks serve as nanocarriers for drug delivery , showing promising results in loading and sustained release of anticancer drugs such as cytarabine and 5-fluorouracil. The COFs demonstrated significant therapeutic efficacy, indicating that TFPA can enhance drug delivery systems by improving the bioavailability of therapeutic agents .

The biological activity of TFPA may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : TFPA may induce ROS production, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : It has been observed that compounds like TFPA can disrupt cell cycle progression, particularly in cancerous cells.

- Inhibition of Tumor Growth : In vitro studies have shown that TFPA can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

- Nanoporous COFs for Drug Delivery :

- Cytotoxicity Assessments :

Comparative Analysis with Similar Compounds

The biological activity of TFPA can be compared with other adamantane derivatives and phenyl-substituted compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Diphenyladamantane | C₁₉H₂₂ | Two phenyl groups on an adamantane structure |

| 1-(4-Formylphenyl)-adamantane | C₁₆H₁₇O | Single formyl group attached to an adamantane |

| 1,3,5-Tris(4-formylphenyl)benzene | C₂₁H₁₈O₃ | Trisubstituted benzene rather than adamantane |

TFPA stands out due to its tetrakis substitution pattern on a rigid adamantane framework, which may confer distinct physical and chemical properties compared to these similar compounds .

Synthesis Methods

TFPA can be synthesized through various methods:

- Suzuki Coupling Reaction : A common method where boronic acids are coupled with halogenated derivatives of adamantane.

- Aldol Condensation : This method involves the reaction of aldehydes or ketones under basic conditions to form larger carbon frameworks.

Chemical Reactivity

The presence of multiple formyl groups allows TFPA to undergo various chemical transformations:

- Formation of Derivatives : The formyl groups can be further modified to create more complex structures that may exhibit enhanced biological activities.

- Polymerization Potential : Due to its reactive sites, TFPA can serve as a building block for creating microporous organic polymers with specific functionalities .

類似化合物との比較

Table 2: Thermal and Porosity Data

- Thermal Stability: Bromophenyl-based MOPs synthesized via Suzuki coupling exhibit superior thermal stability (520°C) compared to iodophenyl-based Sonogashira networks (340°C), attributed to stronger C–C bonds .

- Porosity: Formyl-derived PNOP-2 achieves a BET surface area of 1,200 m²/g due to its rigid tetrahedral framework, outperforming halogenated MOPs .

Gas Adsorption Performance

Table 3: Gas Uptake Capacities

| Compound | H₂ (wt%, 77 K) | CO₂ (wt%, 273 K) | CH₄ (wt%, 273 K) |

|---|---|---|---|

| Bromophenyl-based MOP-Ad | 1.07 | 10.3 | 2.4 |

| Formyl-based PBI-Ad-1 | 1.60 | 17.3 | – |

| Iodophenyl-based MOP | – | – | – |

- CO₂ Adsorption : Formyl-based PBI-Ad-1 shows 68% higher CO₂ uptake (17.3 wt%) than bromophenyl MOP-Ad (10.3 wt%) due to enhanced micropore accessibility and polar carbonyl groups .

- Hydrogen Storage : PBI-Ad-1’s H₂ capacity (1.60 wt%) surpasses bromophenyl MOP-Ad (1.07 wt%), linked to its higher surface area .

Q & A

(Basic) What are the standard synthetic routes for preparing 1,3,5,7-Tetrakis(4-formylphenyl)adamantane, and how do reaction conditions influence product purity?

Methodological Answer:

The synthesis typically begins with brominated adamantane precursors, such as 1,3,5,7-tetrakis(4-bromophenyl)adamantane (TBPA), which undergoes Suzuki-Miyaura cross-coupling with arylboronic acids. For formyl functionalization, TBPA is subjected to formylation reactions using reagents like hexamethylenetetramine (HMTA) under acidic conditions. Key steps include:

- Precursor Preparation : Brominated adamantane derivatives are synthesized via Friedel-Crafts alkylation or halogenation reactions .

- Coupling Reactions : Suzuki coupling with 4-formylphenylboronic acid introduces formyl groups. Catalyst choice (e.g., Pd(PPh₃)₄) and solvent (e.g., THF/DMF mixtures) critically affect yield and purity .

- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted brominated intermediates .

(Basic) How is this compound utilized as a building block in covalent organic frameworks (COFs) or metal-organic frameworks (MOFs)?

Methodological Answer:

The tetrahedral geometry and rigid adamantane core make it ideal for constructing 3D porous frameworks:

- MOFs : Co-polymerization with metal ions (e.g., Cu²⁺ or Zn²⁺) via solvothermal methods creates networks with large pore volumes (~0.6–1.2 nm) and high surface areas (up to 865 m²/g). The formyl groups coordinate with metal nodes, enabling tunable porosity .

- COFs : Condensation with tetraamine linkers (e.g., 1,3,5,7-tetrakis(4-aminophenyl)adamantane) forms poly(Schiff base) networks. These frameworks exhibit permanent microporosity and applications in gas storage (e.g., CO₂ uptake: 17.3 wt% at 1 bar) .

(Advanced) How do structural modifications of the adamantane core affect the gas adsorption properties of resulting polymers?

Methodological Answer:

Substituents on the adamantane scaffold directly influence pore size and gas affinity:

- Electron-Withdrawing Groups : Formyl groups enhance CO₂ selectivity via dipole interactions, while nitro groups reduce surface area due to steric hindrance .

- Branching Effects : Larger substituents (e.g., ethoxy vs. methoxy) increase pore heterogeneity, lowering H₂ uptake (e.g., 1.6 wt% vs. 1.3 wt% at 77 K) but improving CH₄ adsorption .

- Comparative Studies : Polymers derived from this compound (PSN-3) show higher CO₂/N₂ selectivity (S = 22) compared to brominated analogs (S = 15) due to stronger quadrupolar interactions .

(Advanced) What analytical techniques are critical for resolving contradictions in gas adsorption data across different studies?

Methodological Answer:

Discrepancies in gas uptake (e.g., H₂: 1.6 wt% vs. 1.3 wt%) arise from variations in synthesis and characterization protocols:

- BET Analysis : Surface area measurements (e.g., 711–1590 m²/g for COFs) require degassing protocols (e.g., 150°C for 12 h) to remove physisorbed water .

- Pore Size Distribution : NLDFT modeling of N₂ isotherms at 77 K distinguishes microporosity (<2 nm) from mesoporosity, explaining differences in CH₄ uptake .

- High-Pressure Adsorption : Studies up to 20 bar resolve saturation discrepancies (e.g., CO₂ uptake at 10 bar: 52.4 cm³/g vs. 17.3 wt% at 1 bar) .

(Basic) What spectroscopic methods confirm the successful functionalization of adamantane with formylphenyl groups?

Methodological Answer:

- FTIR : A sharp peak at ~1690 cm⁻¹ confirms C=O stretching of formyl groups .

- ¹³C NMR : Resonances at ~190 ppm (carbonyl carbon) and 125–140 ppm (aromatic carbons) validate substitution .

- X-Ray Crystallography : Single-crystal analysis reveals tetrahedral symmetry and bond lengths (e.g., C–C: 1.54 Å in adamantane core) .

(Advanced) What strategies improve the thermal stability of adamantane-based microporous polymers?

Methodological Answer:

- Rigid Linkers : Using biphenyl boronic acids instead of aliphatic diamines increases degradation temperatures (e.g., 340°C vs. 280°C) by reducing chain mobility .

- Cross-Linking Density : Higher cross-linking (e.g., A₄-A₄' poly(Schiff base)) enhances stability, with TGA showing <5% weight loss at 400°C .

- Adamantane Incorporation : The adamantane core’s inherent thermal resistance prevents framework collapse, as shown in MOFs stable up to 500°C .

(Advanced) How does cocrystallization with adamantane derivatives enable structural determination of liquid small molecules?

Methodological Answer:

- Host-Guest Systems : 1,3,5,7-Tetrakis(2,4-diethoxyphenyl)adamantane (TEO) rapidly cocrystallizes with liquids (e.g., phenylethanol) via van der Waals interactions, forming inclusion complexes .

- X-Ray Diffraction : Single-crystal analysis at 100 K resolves absolute configurations of chiral guests (e.g., R/S enantiomers) with <0.5 Å resolution .

- Disorder Mitigation : Cryogenic cooling (77 K) and SQUEEZE algorithms model electron density for disordered solvent molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。